molecular formula C29H30N4OS B2543337 N-{4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)(pyridin-4-yl)methyl]thiophen-2-yl}benzamide CAS No. 631860-63-4

N-{4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)(pyridin-4-yl)methyl]thiophen-2-yl}benzamide

Cat. No.: B2543337
CAS No.: 631860-63-4
M. Wt: 482.65
InChI Key: LIWXMSWBEUZVDB-UHFFFAOYSA-N
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Description

N-{4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)(pyridin-4-yl)methyl]thiophen-2-yl}benzamide is a synthetic organic compound featuring a complex molecular architecture designed for advanced pharmacological research. This molecule is characterized by a benzamide group linked to a dimethylthiophene core, which is further functionalized with a pyridinyl and a phenylpiperazinyl group through a central carbon atom. This specific combination of heterocycles is significant in medicinal chemistry. The presence of the piperazine ring is a key feature, as piperazine-based compounds are known to exhibit a wide spectrum of biological activities. Piperazine derivatives have documented applications as antiviral agents , and selective agonists or antagonists for various central nervous system targets, such as the dopamine D3 receptor and the muscarinic M4 receptor . The structural analogy to these compounds suggests potential utility in neuroscience and psychiatric disorder research. Furthermore, the integration of both thiophene and pyridine rings enhances the molecule's diversity for structure-activity relationship (SAR) studies, making it a valuable chemical tool for probing biological mechanisms and identifying new therapeutic leads. Researchers can employ this compound in high-throughput screening assays, target validation, and as a building block in the synthesis of more complex molecules. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)-pyridin-4-ylmethyl]thiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4OS/c1-21-22(2)35-29(31-28(34)24-9-5-3-6-10-24)26(21)27(23-13-15-30-16-14-23)33-19-17-32(18-20-33)25-11-7-4-8-12-25/h3-16,27H,17-20H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWXMSWBEUZVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(C2=CC=NC=C2)N3CCN(CC3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)(pyridin-4-yl)methyl]thiophen-2-yl}benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a thiophene ring, a piperazine moiety, and a pyridine group, contributing to its diverse biological effects. The presence of multiple functional groups enhances its interaction with various biological targets. The molecular formula is C21H24N4SC_{21}H_{24}N_{4}S, and its molecular weight is 364.51 g/mol.

1. Antidepressant Activity

Research indicates that compounds with piperazine rings often exhibit antidepressant properties. For instance, derivatives of piperazine have been shown to interact with serotonin receptors, which are crucial for mood regulation. The specific interactions of this compound with these receptors warrant further investigation to elucidate its potential as an antidepressant .

2. Anticancer Properties

Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. For example, related compounds have demonstrated significant activity against leukemia cells in micromolar concentrations. The structure–activity relationship (SAR) indicates that modifications in the piperazine and thiophene portions can enhance anticancer efficacy .

3. Inhibition of DNA Methyltransferases

Similar compounds have been reported to inhibit DNA methyltransferases (DNMTs), enzymes involved in epigenetic regulation. In particular, derivatives with similar structural motifs have shown promising results in selectively inhibiting DNMT1 and DNMT3A, leading to re-expression of silenced genes in cancer cells . This suggests that this compound could be explored for its epigenetic modulation capabilities.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The piperazine moiety likely facilitates binding to neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing neurotransmission and mood regulation.
  • Enzyme Inhibition : The structural features may allow for effective binding to DNMTs, inhibiting their activity and altering gene expression profiles.
  • Cellular Interaction : The compound's ability to penetrate cellular membranes due to its lipophilicity enhances its potential as a therapeutic agent.

Case Studies and Research Findings

StudyFindings
Study on Antidepressant ActivityDemonstrated that similar piperazine derivatives exhibited significant serotonin receptor affinity .
Cytotoxicity AssessmentCompounds similar to N-{4,5-dimethyl...} showed cytotoxicity against leukemia KG-1 cells with EC50 values in the micromolar range .
DNMT InhibitionRelated structures inhibited DNMTs effectively, suggesting potential for gene reactivation in cancer therapies .

Scientific Research Applications

Structural Characteristics

The compound features multiple functional groups, including:

  • Thiophene moiety
  • Piperazine ring
  • Pyridine group

These structural elements contribute to its potential interactions with various biological targets, enhancing its relevance in drug discovery.

Pharmacological Applications

1. Antidepressant Activity
The piperazine ring in the compound is known for its antidepressant properties. Compounds with similar structures have been linked to serotonin receptor modulation, which is crucial for treating depression .

2. Antimicrobial Activity
Research indicates that derivatives of compounds containing thiophene and piperazine exhibit significant antimicrobial effects against various pathogens. For instance, studies have shown that related compounds demonstrate efficacy against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans .

3. Treatment of Central Nervous System Disorders
The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating central nervous system disorders, including mild cognitive impairment and Alzheimer's disease. It may inhibit specific enzymes associated with these conditions, such as 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome and cognitive decline .

4. Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells. The presence of multiple heterocyclic rings allows for diverse interactions within cellular pathways involved in cancer progression.

Case Studies

Case Study 1: Antidepressant Efficacy
A study evaluated several piperazine derivatives for their antidepressant effects using animal models. Results indicated that compounds similar to N-{4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)(pyridin-4-yl)methyl]thiophen-2-yl}benzamide exhibited significant reductions in depressive behaviors compared to controls .

Case Study 2: Antimicrobial Testing
In a comparative study on antimicrobial activity, derivatives were assessed against clinical strains of bacteria and fungi. The results demonstrated that certain modifications to the thiophene structure enhanced efficacy against resistant strains of Candida, showing promise for developing new antifungal agents .

Comparison with Similar Compounds

Implications of Structural Differences

  • Bioactivity : The phenylpiperazine group in the target compound may enhance affinity for neurotransmitter receptors (e.g., serotonin 5-HT₁A) compared to morpholine derivatives .
  • Solubility: The dimethylthiophene and phenylpiperazine groups likely increase lipophilicity, reducing aqueous solubility relative to the pyridinyl-dioxothiazolidinone analog .
  • Crystallinity : The absence of morpholine’s hydrogen-bonding capability (as in ) may necessitate alternative crystal-packing motifs, impacting formulation stability.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, starting with functionalization of the thiophene core. For example, analogous compounds are synthesized via coupling reactions between acid derivatives and amines. In one protocol, a benzamide-linked intermediate is generated by reacting a substituted thiophene carboxylic acid with an appropriate amine (e.g., 1-(pyridin-4-yl)piperazine derivative) under carbodiimide-mediated coupling conditions. Key intermediates include the thiophene-2-carboxylic acid precursor and the piperazine-pyridine hybrid amine .

Critical Steps :

  • Protection/deprotection of reactive groups (e.g., amines).
  • Purification via column chromatography (e.g., chloroform:methanol gradients) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Essential for confirming regiochemistry and substitution patterns. For example, the methyl groups on the thiophene ring appear as singlets (~δ 2.1–2.3 ppm), while aromatic protons from the pyridine and benzamide moieties resonate between δ 7.0–8.5 ppm .
  • HPLC : Used to verify purity (>95% by area normalization) and detect trace impurities .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 520.24 [M+H]+ for a related analog) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Low yields (e.g., 6–39% in analogous syntheses) often arise from steric hindrance or competing side reactions. Methodological adjustments include:

  • Solvent Optimization : Switching from DMF to dichloromethane to reduce polarity and improve coupling efficiency.
  • Catalyst Screening : Testing HATU vs. EDC/HOBt for amide bond formation.
  • Temperature Control : Gradual heating (e.g., reflux at 40°C for 12 hours) to minimize decomposition .

Q. How should discrepancies between theoretical and experimental spectral data be resolved?

  • NMR Analysis : Compare observed splitting patterns with computational predictions (e.g., DFT-calculated chemical shifts). For example, a missing triplet in the experimental spectrum may indicate conformational rigidity or hydrogen bonding .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., dihedral angles between thiophene and pyridine rings) by determining the crystal structure .

Q. What strategies mitigate impurity formation during synthesis?

  • Byproduct Identification : Use LC-MS to detect common impurities, such as unreacted starting materials or hydrolysis products (e.g., free carboxylic acid).
  • Chromatographic Purification : Employ reverse-phase HPLC with acetonitrile/water gradients to isolate the target compound from structurally similar byproducts .

Q. How do structural features (e.g., trifluoromethyl groups) influence physicochemical properties?

  • Lipophilicity : The trifluoromethyl group in analogs increases logP by ~0.5 units, enhancing membrane permeability.
  • Metabolic Stability : Fluorine substitution reduces oxidative metabolism, as evidenced by prolonged half-life (t1/2 > 6 hours in microsomal assays) .

Q. What crystallographic insights inform stability and reactivity?

  • Hydrogen Bonding : Intramolecular N–H⋯N bonds (e.g., between exocyclic amine and pyridine) stabilize the planar conformation, reducing susceptibility to hydrolysis .
  • Packing Interactions : Weak C–H⋯Cl interactions in the crystal lattice correlate with improved thermal stability (mp > 200°C) .

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